molecular formula C5H9IO B3051912 5-Iodopentan-2-one CAS No. 3695-29-2

5-Iodopentan-2-one

Cat. No.: B3051912
CAS No.: 3695-29-2
M. Wt: 212.03 g/mol
InChI Key: RZXWNQYIRHMNTQ-UHFFFAOYSA-N
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Description

5-Iodopentan-2-one: is an organic compound with the molecular formula C5H9IO . It is a halogenated ketone, specifically an iodinated derivative of pentanone. This compound is known for its reactivity due to the presence of both the iodine atom and the carbonyl group, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Iodopentan-2-one can be synthesized through various methods. One common approach involves the iodination of 2-pentanone. This reaction typically uses iodine (I2) and a suitable oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) under acidic conditions .

Industrial Production Methods: In an industrial setting, the continuous-flow synthesis method is often employed. This involves the reaction of this compound with other reagents in a flow reactor, allowing for high-yield production under controlled conditions .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Iodopentan-2-one can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group in this compound can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products:

Mechanism of Action

The mechanism of action of 5-iodopentan-2-one involves its reactivity as a halogenated ketone. The iodine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. These reactions allow the compound to interact with various molecular targets and pathways, making it a versatile intermediate in chemical synthesis .

Comparison with Similar Compounds

    5-Chloro-2-pentanone: Similar structure but with a chlorine atom instead of iodine.

    5-Bromo-2-pentanone: Similar structure but with a bromine atom instead of iodine.

    2-Pentanone: The parent compound without any halogen substitution.

Uniqueness: 5-Iodopentan-2-one is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro and bromo counterparts. The larger atomic radius and higher polarizability of iodine make this compound more reactive in nucleophilic substitution reactions, providing different synthetic opportunities .

Properties

IUPAC Name

5-iodopentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9IO/c1-5(7)3-2-4-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXWNQYIRHMNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337057
Record name 5-Iodopentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3695-29-2
Record name 5-Iodopentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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